molecular formula C16H18N4O3S B2692483 4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320144-01-0

4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2692483
CAS No.: 2320144-01-0
M. Wt: 346.41
InChI Key: JWGPZBQSZBGUEG-UHFFFAOYSA-N
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Description

4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a thiazole group and a nicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nicotinoyl Intermediate: Starting with 6-isopropoxynicotinic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.

    Coupling with Piperazine: The acid chloride is then reacted with 1-(thiazol-2-yl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isopropoxy group.

    Reduction: Reduction reactions could target the nicotinoyl moiety or the piperazine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(6-Ethoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one

Uniqueness

4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy or ethoxy analogs.

Properties

IUPAC Name

4-(6-propan-2-yloxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(2)23-13-4-3-12(9-18-13)15(22)19-6-7-20(14(21)10-19)16-17-5-8-24-16/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGPZBQSZBGUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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